2-Methoxy-2-phenylethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

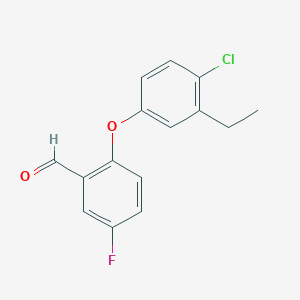

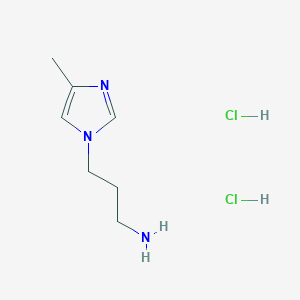

2-Methoxy-2-phenylethan-1-amine is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H13NO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3 . This indicates the presence of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom in the molecule.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

A study has described a method for the high-yield preparation of various 2-(4-X-phenylene)amine-1,4-naphthoquinones from 2-methoxy-1,4-naphthoquinone. This method utilizes MgCl2 and p-toluenesulfonic acid as catalysts and has successfully synthesized electron donor and electron withdrawing aniline derivatives. Density Functional Theory (DFT) calculations were employed to investigate the effect of H+ and Mg2+ as catalysts in this process (Francisco et al., 2008).

Sensing Applications

A trifunctional aromatic building block containing 2-methoxy-phenylethan-1-amine was used for the synthesis of novel lanthanide 2D coordination polymers. These polymers demonstrated promising applications in sensing amines and small organic molecules through the fluorescence quenching effect. Such materials offer potential in detecting substances like p-phenylenediamine, benzidine, and acetone (Wang et al., 2018).

Lipase-Catalyzed Kinetic Resolution

2-Methoxy-2-phenylethan-1-amine has been applied in the field of lipase-catalyzed kinetic resolution. Specifically, its variant, ethyl methoxyacetate, was used as an acylation reagent for the aminolysis of 1-phenylethanamine, significantly enhancing the reaction rate. This method has been extended to other aminolysis reactions, showing promising improvements in the initial rates of aminolysis compared to butyrate, indicating its potential for preparative-scale synthesis of enantiopure amines (Cammenberg et al., 2006).

Vasorelaxant Effects

In pharmacology, derivatives of this compound, such as 1-nitro-2-phenylethane, have been studied for their vasorelaxant effects. The mechanism involves the stimulation of the soluble guanylate cyclase-cGMP pathway, indicating a potential therapeutic application in managing cardiovascular conditions (Brito et al., 2013).

Corrosion Inhibition

Compounds derived from this compound have been investigated as corrosion inhibitors. Schiff bases like benzylidene-(2-methoxy-phenyl)-amine have shown significant inhibition effects on the corrosion of aluminum in acidic environments. The study contributes to the development of effective corrosion inhibitors in industrial applications (Ashassi-Sorkhabi et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-Methoxy-2-phenylethan-1-amine is the trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in the brain and known to influence monoamine neurotransmission .

Mode of Action

This compound, similar to phenethylamine, acts as a central nervous system stimulant . It binds to TAAR1 and inhibits the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction regulates monoamine neurotransmission .

Biochemical Pathways

The compound affects the monoamine neurotransmission pathway. By binding to TAAR1 and inhibiting VMAT2, it regulates the release and reuptake of monoamines . This can lead to changes in the concentration of monoamines like dopamine, serotonin, and norepinephrine in the synaptic cleft, thereby affecting mood, appetite, and other physiological processes .

Pharmacokinetics

It is likely metabolized primarily by monoamine oxidase b (mao-b) and other enzymes .

Result of Action

The binding of this compound to TAAR1 and the subsequent inhibition of VMAT2 can lead to increased levels of monoamines in the synaptic cleft . This can result in heightened alertness, mood elevation, and appetite suppression .

Biochemische Analyse

Biochemical Properties

It is known that the compound is a liquid at room temperature, with a predicted boiling point of 229.7 °C at 760 mmHg and a predicted density of 1.0 g/mL .

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .

Eigenschaften

IUPAC Name |

2-methoxy-2-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEHWYVPDGLETG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3490-79-7 |

Source

|

| Record name | 2-methoxy-2-phenylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2833887.png)

![2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine](/img/structure/B2833888.png)

![2,2'-{1,2-Ethanediylbis[oxy-2,1-ethanediyloxy-4,1-phenylene(E)methylylidene(2E)-1-hydrazinyl-2-ylidene]}dipyridine](/img/structure/B2833891.png)

![3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2833893.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2833894.png)

![4-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2833902.png)

![4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine](/img/structure/B2833903.png)

![1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2833904.png)